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Compound of Interest

Compound Name: 3-Bromo-2-chloroaniline

Cat. No.: B183718 Get Quote

A Comparative Guide to the Properties and Reactivity of 3-Bromo-2-chloroaniline and 2-

Bromo-3-chloroaniline

For researchers, scientists, and drug development professionals, the selection of appropriate

building blocks is a critical step in the synthesis of novel compounds. Substituted anilines are

pivotal intermediates, and their halogenated derivatives offer versatile handles for a variety of

cross-coupling reactions. This guide provides an objective comparison of the physicochemical

properties and synthetic utility of two closely related isomers: 3-Bromo-2-chloroaniline and 2-

Bromo-3-chloroaniline.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-2-chloroaniline and 2-Bromo-3-

chloroaniline is presented below. These properties are essential for understanding the behavior

of these compounds in different solvent systems and reaction conditions.
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Property 3-Bromo-2-chloroaniline 2-Bromo-3-chloroaniline

CAS Number 56131-46-5 96558-73-5

Molecular Formula C₆H₅BrClN C₆H₅BrClN

Molecular Weight 206.47 g/mol 206.47 g/mol

Appearance Light brown solid
Crystalline solid, light to dark

brown

Melting Point Not available 41-43 °C[1]

Boiling Point 267.1 ± 20.0 °C at 760 mmHg 277 °C[1]

Density 1.7 ± 0.1 g/cm³ 1.722 g/cm³

pKa (Predicted) Not available 1.48 ± 0.10

LogP 2.98 Not available

Flash Point 115.3 ± 21.8 °C 122 °C[1]

Solubility
Soluble in organic solvents like

ethanol and ether.

Exhibits nonpolar properties,

soluble in dichloromethane.

Reactivity in Palladium-Catalyzed Cross-Coupling
Reactions
While direct comparative studies on the reactivity of 3-Bromo-2-chloroaniline and 2-Bromo-3-

chloroaniline are not readily available in the literature, a qualitative assessment can be made

based on the principles of palladium-catalyzed cross-coupling reactions, such as the Suzuki-

Miyaura and Buchwald-Hartwig amination reactions.

The reactivity of aryl halides in these reactions is largely governed by the carbon-halogen (C-X)

bond strength, with the general trend being C-I > C-Br > C-Cl. Both isomers possess a C-Br

and a C-Cl bond, suggesting that reactions will preferentially occur at the C-Br position under

appropriate conditions. The electronic and steric environment surrounding the halogen atoms,

dictated by the substitution pattern, will further modulate this reactivity.
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In 3-Bromo-2-chloroaniline, the bromine atom is ortho to the chloro group and meta to the

amino group. In 2-Bromo-3-chloroaniline, the bromine atom is ortho to both the chloro and

amino groups. The steric hindrance around the bromine atom in 2-Bromo-3-chloroaniline, being

flanked by two substituents, might influence the rate of oxidative addition to the palladium

catalyst compared to the 3-Bromo-2-chloroaniline isomer.

Below is a logical workflow for selecting between the two isomers for a synthetic application.

Synthetic Goal

Is regioselective functionalization at the C-Br bond critical?

Consider steric and electronic effects of the substitution pattern

3-Bromo-2-chloroaniline:
- Br is meta to NH2

- Potentially less sterically hindered C-Br bond

2-Bromo-3-chloroaniline:
- Br is ortho to NH2

- Potentially more sterically hindered C-Br bond

Select Cross-Coupling Reaction

Suzuki-Miyaura (C-C bond formation) Buchwald-Hartwig (C-N bond formation)

Proceed to Experimental Protocol

Click to download full resolution via product page
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Isomer Selection Workflow for Synthesis

Experimental Protocols
Detailed experimental procedures for the synthesis of each isomer are provided below,

followed by representative protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling

reactions. These protocols are based on procedures for structurally similar compounds and

may require optimization.

Synthesis of 3-Bromo-2-chloroaniline
This protocol describes the synthesis of 3-Bromo-2-chloroaniline from 1-bromo-2-chloro-3-

nitrobenzene.

Start: 1-bromo-2-chloro-3-nitrobenzene

SnCl2, Ethanol

Reflux for 3 hours

Cool, quench with H2O, extract with Ethyl Acetate

Silica gel column chromatography

Product: 3-Bromo-2-chloroaniline

Click to download full resolution via product page
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Synthesis of 3-Bromo-2-chloroaniline

Procedure:

A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and SnCl₂ (12.97 g,

57.20 mmol) in ethanol (60 mL) is stirred and refluxed for 3 hours.[2]

Upon completion, the reaction mixture is cooled to room temperature.

The reaction is quenched with deionized water and extracted with ethyl acetate.

The combined organic layers are washed with saturated brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography (eluent: ethyl

acetate/petroleum ether = 1:50) to yield 3-bromo-2-chloroaniline as an off-white solid.[2]

Synthesis of 2-Bromo-3-chloroaniline
This protocol outlines the synthesis of 2-Bromo-3-chloroaniline from tert-butyl (2-bromo-3-

chlorophenyl)carbamate.
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Start: tert-butyl (2-bromo-3-chlorophenyl)carbamate

Trifluoroacetic acid, Dichloromethane

Stir at room temperature for 3 hours

Concentrate, add H2O, extract with Dichloromethane

Wash with sat. NaHCO3 and sat. NaCl

Product: 2-Bromo-3-chloroaniline

Click to download full resolution via product page

Synthesis of 2-Bromo-3-chloroaniline

Procedure:

To a solution of tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g) in dichloromethane (20

mL), add trifluoroacetic acid (10 mL).[1]

Stir the reaction mixture at room temperature for 3 hours.

Concentrate the solution by rotary evaporation.

Add water (10 mL) to the residue and extract with dichloromethane (2 x 20 mL).
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Separate the organic phase and wash sequentially with saturated aqueous sodium

bicarbonate and saturated aqueous sodium chloride.

Dry the organic phase over anhydrous sodium sulfate and concentrate to give 2-bromo-3-

chloroaniline as a solid.[1]

Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of bromo-chloroanilines

with an arylboronic acid.

Materials:

Bromo-chloroaniline isomer (1.0 mmol)

Arylboronic acid (1.2 mmol)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

Base (e.g., K₂CO₃, 2.0 mmol)

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

In a reaction vessel, combine the bromo-chloroaniline, arylboronic acid, palladium catalyst,

and base.

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

Add the degassed solvent system.

Heat the mixture to a temperature between 80-100 °C and stir until the reaction is complete

(monitored by TLC or GC-MS).

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent

(e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography.

Representative Buchwald-Hartwig Amination Protocol
This is a general protocol for the Buchwald-Hartwig amination of bromo-chloroanilines with a

primary or secondary amine.

Materials:

Bromo-chloroaniline isomer (1.0 mmol)

Amine (1.2 mmol)

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol)

Phosphine ligand (e.g., XPhos, 0.03 mmol)

Base (e.g., NaOtBu, 2.0 mmol)

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium

precatalyst, phosphine ligand, and base.

Add the bromo-chloroaniline and the amine.

Add the anhydrous solvent.

Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

Monitor the reaction by TLC or GC-MS.

Once complete, cool the mixture to room temperature, quench with water, and extract with

an organic solvent.
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Wash the organic layer, dry, and concentrate.

Purify the product by column chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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